Tadeonal

Antibacterial Multidrug-resistant bacteria Drimane sesquiterpenes

Tadeonal (synonym: Polygodial; CAS 6754-20-7) is a naturally occurring drimane-type sesquiterpene dialdehyde with the molecular formula C₁₅H₂₂O₂ and molecular weight 234.33 g/mol. Widely distributed across plant species including Polygonum hydropiper and Drimys winteri, this bicyclic compound exists naturally as the (-)-enantiomer with optical rotation [α]ᴅ²⁴ -131° (c = 0.96 in ethanol) and melting point 57°C.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 6754-20-7
Cat. No. B190429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTadeonal
CAS6754-20-7
Synonyms1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-1,2-naphthalenedicarboxaldehyde
epipolygodial
polygodial
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CC=C(C2C=O)C=O)C)C
InChIInChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,9-10,12-13H,4,6-8H2,1-3H3/t12-,13-,15+/m0/s1
InChIKeyAZJUJOFIHHNCSV-KCQAQPDRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tadeonal (Polygodial) CAS 6754-20-7 Procurement Guide: Natural Drimane Sesquiterpene Dialdehyde for Antimicrobial and TRPA1 Research


Tadeonal (synonym: Polygodial; CAS 6754-20-7) is a naturally occurring drimane-type sesquiterpene dialdehyde with the molecular formula C₁₅H₂₂O₂ and molecular weight 234.33 g/mol [1]. Widely distributed across plant species including Polygonum hydropiper and Drimys winteri, this bicyclic compound exists naturally as the (-)-enantiomer with optical rotation [α]ᴅ²⁴ -131° (c = 0.96 in ethanol) and melting point 57°C [2]. Characterized by its α,β-unsaturated 1,4-dialdehyde structural motif, Tadeonal serves as a versatile scaffold for investigating antimicrobial activity, TRPA1 channel activation (EC₅₀ = 59–400 nM), and insect antifeedant properties [3] [4].

Pharmacophore α,β-unsaturated 1,4-dialdehyde motif essential for antimicrobial and TRPA1 activity
Research context Antimicrobial screening, TRPA1 channel activation studies, insect antifeedant assays
Stereochemical control Naturally occurring (-)-enantiomer with defined optical rotation supports chiral reference-standard workflow

Tadeonal CAS 6754-20-7: Why Generic Drimane Sesquiterpene Substitution is Scientifically Unjustified


Within the drimane sesquiterpene family, substitution of one dialdehyde analog for another cannot be justified by structural similarity alone. The presence and stereochemical configuration of the α,β-unsaturated 1,4-dialdehyde moiety at the C8–C9 position constitutes the essential pharmacophore for antimicrobial potency [1]. Compounds lacking this dialdehyde arrangement—such as drimenol, isodrimeninol, or mono-aldehyde derivatives—exhibit markedly reduced or negligible antibacterial and antifungal activity [2]. Furthermore, the mechanism of TRPA1 activation by Tadeonal proceeds via covalent lysine modification of the ε-amino group to form pyrrole-type conjugates, a reactivity profile distinct from other electrophilic pungent agents such as isothiocyanates that target cysteine residues [3]. Consequently, generic substitution with structurally related drimanes that lack the intact 1,4-dialdehyde system will fail to reproduce the compound's dual antimicrobial efficacy and chemosensory activation properties. The quantitative evidence below establishes precisely where Tadeonal diverges from its closest structural comparators.

1,4-Dialdehyde dependency
Drimane analogs lacking the intact dialdehyde (e.g., drimenol, mono-aldehydes) may show markedly reduced antimicrobial activity; structural similarity does not ensure comparable endpoint response.
TRPA1 activation mechanism mismatch
Tadeonal activates TRPA1 via covalent lysine modification, distinct from cysteine-targeting agonists such as allyl isothiocyanate; chemosensory or pain-model endpoints may not transfer across mechanism classes.

Tadeonal Quantitative Differentiation Evidence: Head-to-Head Antimicrobial Efficacy vs. Drimane Sesquiterpene Analogs


Antibacterial Potency: Tadeonal Outperforms 9 Drimane Analogs Including Isopolygodial and Drimenol

In a direct head-to-head comparison of ten drimane sesquiterpenes tested under standardized conditions, Tadeonal (polygodial) exhibited the most potent antibacterial activity among all compounds evaluated [1]. The presence of the aldehyde group at the C8–C9 position was identified as the critical structural determinant for this enhanced potency [2].

Antibacterial potency
Head-to-head
MBC = 8 µg/mL (E. avium); 16-fold lower than isopolygodial, ≥32-fold lower than drimenol
Reported highest antibacterial activity among 10 drimane analogs tested.
Standardized broth microdilution; parallel testing.
Antibacterial Multidrug-resistant bacteria Drimane sesquiterpenes

Antifungal Synergy: Tadeonal Enhances Imidazole Antifungal Activity by 32–128 Fold

Tadeonal functions as an antifungal potentiator that synergistically enhances the activity of imidazole-class antifungals. When combined with sub-inhibitory concentrations of Tadeonal, the antifungal activity of miconazole and econazole increased by 32- to 128-fold against Saccharomyces cerevisiae [1]. The fractional inhibitory concentration (FIC) index values of 0.16–0.19 confirm strong synergy (FIC ≤ 0.5 indicates synergism) [2].

Antifungal synergy
Head-to-head
32- to 128-fold enhancement of miconazole/econazole; FIC index 0.16–0.19
Supports combination antifungal study context; imidazole-specific potentiation observed.
S. cerevisiae checkerboard assay; minimal synergy with amphotericin B.
Antifungal potentiation Synergy Drug combination

Antitrypanosomal Selectivity: Tadeonal Exhibits Parasite Selectivity Index of 19 Against Trypanosoma cruzi

Tadeonal demonstrates high parasite selectivity against Trypanosoma cruzi trypomastigotes, a key differentiator among drimane sesquiterpenes. At an IC₅₀ of 2 μg/mL, Tadeonal exhibits a selectivity index of 19, indicating 19-fold greater toxicity toward the parasite than mammalian host cells [1]. This selectivity profile contrasts with many conventional antiprotozoal agents that carry significant host cytotoxicity.

Antitrypanosomal selectivity
Class-level
IC₅₀ = 2 µg/mL; selectivity index = 19 (vs. mammalian cells)
Reported parasite-selective toxicity supports antiparasitic screening context.
T. cruzi trypomastigotes; mammalian NCTC 929 cytotoxicity control.
Antiparasitic Chagas disease Selectivity index

TRPA1 Activation: Tadeonal Activates TRPA1 with EC₅₀ = 59 nM and Distinct Lysine-Modification Mechanism

Tadeonal is a selective activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel with an EC₅₀ of 59 nM [1]. Crucially, time-resolved NMR experiments have confirmed that Tadeonal activates TRPA1 via covalent modification of lysine ε-amino groups to form pyrrole-type conjugates—a mechanism distinct from other electrophilic pungent agents such as isothiocyanates (e.g., allyl isothiocyanate), which undergo covalent binding with cysteine residues [2].

TRPA1 activation
Reported
EC₅₀ = 59 nM; mechanism: covalent lysine modification (pyrrole conjugates)
Distinct activation pathway vs. cysteine-modifying agonists reported; enables TRPA1 pathway dissection.
Calcium imaging in mTRPA1-CHO cells; NMR mechanism evidence.
TRPA1 channel Pain research Chemosensation

Insect Antifeedant Efficacy: Tadeonal Achieves 94.7% Feeding Deterrence at 1000 ppm Against Spodoptera littoralis

Among drimane sesquiterpenes tested for antifeedant activity, Tadeonal demonstrates superior feeding deterrence against Spodoptera littoralis larvae. At 1000 ppm, Tadeonal achieved a feeding deterrence index of 94.7% in choice tests, significantly exceeding the 75.5% deterrence observed with the crude n-hexane extract at 5000 ppm [1]. Tadeonal was also the most potent feeding inhibitor (DC₅₀ = 708 ppm) and growth inhibitor (EC₅₀ = 198 ppm) among the drimanes tested, including drimendiol, isodrimeninol, and isotadeonal [2].

Insect antifeedant
Head-to-head
94.7% feeding deterrence at 1000 ppm; DC₅₀ = 708 ppm, EC₅₀ = 198 ppm
Reported highest antifeedant activity among tested drimanes; supports insect screening context.
S. littoralis choice test; crude extract 75.5% at 5000 ppm.
Insect antifeedant Crop protection Biocontrol

Tadeonal CAS 6754-20-7: Research and Industrial Application Scenarios Based on Verified Quantitative Differentiation


Antimicrobial Screening Programs Targeting Multidrug-Resistant Bacterial and Fungal Pathogens

Procure Tadeonal for antimicrobial screening programs where maximizing hit probability is critical. As demonstrated by Montenegro et al. (2024), Tadeonal (polygodial) exhibited the most potent antibacterial activity among 10 drimane sesquiterpenes tested in parallel, with MBC values of 8 μg/mL against E. avium and 16 μg/mL against K. pneumoniae [1]. Its broad-spectrum antifungal activity against filamentous fungi and oomycetes with MFC values ranging from 8 to 64 μg/mL further supports its utility as a reference standard or positive control in antifungal susceptibility testing [2]. Given that structural analogs lacking the intact 1,4-dialdehyde moiety (e.g., drimenol, compounds 5–10) showed markedly reduced or no activity, Tadeonal should be prioritized over other commercially available drimane sesquiterpenes for antimicrobial discovery workflows.

Antifungal Combination Therapy and Membrane Permeability Mechanistic Studies

Utilize Tadeonal as a research tool for investigating antifungal synergy and membrane permeabilization mechanisms. Lee et al. (1999) established that Tadeonal enhances the antifungal activity of miconazole and econazole by 32- to 128-fold, with strong synergy confirmed by FIC indices of 0.16–0.19 [3]. The compound's mechanism as a nonionic surfactant that disrupts the lipid-protein interface of fungal cell membranes, creating entry points for otherwise membrane-impermeable antifungals, makes it uniquely suited for studying drug penetration and resistance circumvention strategies [4]. Tadeonal's lack of significant synergy with amphotericin B further provides a valuable experimental control for distinguishing imidazole-specific potentiation from nonspecific membrane effects.

Antiparasitic Drug Discovery for Chagas Disease and Leishmaniasis

Employ Tadeonal as a lead scaffold or tool compound in antiparasitic drug discovery programs targeting Trypanosoma cruzi and Leishmania species. Corrêa et al. (2011) demonstrated that Tadeonal exhibits an IC₅₀ of 2 μg/mL against T. cruzi trypomastigotes with a selectivity index of 19, indicating favorable differential toxicity toward the parasite over mammalian host cells [5]. Activity against Leishmania spp. in the 22–62 μg/mL range further broadens its antiprotozoal applicability. The compound's natural product origin and established selectivity profile make it a suitable reference standard for screening libraries of drimane derivatives or natural product extracts in neglected tropical disease research.

TRPA1 Channel Pharmacology and Sensory Neuron Research

Procure Tadeonal for TRPA1 channel activation studies requiring a mechanistically distinct agonist. With an EC₅₀ of 59 nM for TRPA1 activation, Tadeonal is a high-potency tool for calcium imaging and electrophysiology experiments [6]. Critically, its mechanism of action—covalent modification of lysine ε-amino groups to form pyrrole conjugates—is structurally and mechanistically distinct from cysteine-modifying TRPA1 agonists such as allyl isothiocyanate [7]. This differentiation enables researchers to dissect TRPA1 activation pathways and investigate lysine-targeted covalent modulation of ion channels, an emerging area in pain and sensory biology. The compound's pungency and analgesic properties via sensory neuron desensitization further support its use in antinociception research [8].

Application
Selection Property
Validation Focus
Antimicrobial screening against MDR bacteria and fungi
Antimicrobial potency profile
MBC/MIC endpoint review; comparator benchmarking
Antifungal synergy and membrane permeability research
Imidazole potentiation context
FIC synergy endpoint validation; membrane-permeabilization assay
Antiparasitic screening for Chagas disease and leishmaniasis research
Parasite selectivity index context
Host-cell cytotoxicity comparison; in vitro parasite inhibition
TRPA1 channel pharmacology and sensory neuron research
Lysine-modification mechanism specificity
Calcium imaging EC₅₀ confirmation; covalent modification assay

Technical Documentation Hub

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